1-Bromo-3-(chloromethyl)-5-iodobenzene
CAS No.: 1261448-47-8
Cat. No.: VC16472120
Molecular Formula: C7H5BrClI
Molecular Weight: 331.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1261448-47-8 |
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Molecular Formula | C7H5BrClI |
Molecular Weight | 331.37 g/mol |
IUPAC Name | 1-bromo-3-(chloromethyl)-5-iodobenzene |
Standard InChI | InChI=1S/C7H5BrClI/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,4H2 |
Standard InChI Key | LPXVLTSKZRFEQX-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C=C(C=C1Br)I)CCl |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Structural Features
1-Bromo-3-(chloromethyl)-5-iodobenzene has the molecular formula CHBrClI and a molecular weight of 331.376 g/mol . Its structure consists of a benzene ring substituted with bromine at position 1, iodine at position 5, and a chloromethyl group (-CHCl) at position 3 (Figure 1). The chloromethyl group introduces a reactive site for further functionalization, while the halogens enable cross-coupling reactions.
Table 1: Key molecular descriptors
Property | Value | Source |
---|---|---|
Exact Mass | 329.831 g/mol | |
LogP (Partition Coefficient) | 3.79 | |
Halogen Substitution | Br (1), Cl (CHCl), I (5) |
The compound’s LogP value of 3.79 suggests moderate lipophilicity, comparable to its analog 1-bromo-3-chloro-5-iodobenzene (LogP 3.70–4.12) . This property influences solubility in organic solvents like dichloromethane or THF, which are commonly used in its reactions.
Physicochemical Characteristics
Thermal and Optical Properties
While experimental data for melting point, boiling point, and density remain unreported, inferences can be drawn from structurally similar compounds. For example:
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The parent compound 1-bromo-3-chloro-5-iodobenzene (CAS 13101-40-1) melts at 85.8°C and boils at 280.4°C .
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Its density is 2.272 g/mL, significantly higher than water due to heavy halogen atoms .
The chloromethyl group in 1-bromo-3-(chloromethyl)-5-iodobenzene likely reduces crystallinity compared to the non-alkylated analog, potentially lowering the melting point.
Spectroscopic Data
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H NMR: A singlet for the chloromethyl (-CHCl) protons (~4.5 ppm) and aromatic protons deshielded by electron-withdrawing halogens.
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C NMR: Peaks for the benzene carbons (110–140 ppm), chloromethyl carbon (~45 ppm), and halogenated carbons.
Mass spectrometry would show a molecular ion cluster around m/z 329.83 (M) with isotopic patterns characteristic of bromine, chlorine, and iodine .
Synthesis and Reactivity
Friedel-Crafts Chloromethylation
Chloromethylation of 1-bromo-5-iodobenzene using chloromethyl methyl ether (MOMCl) and a Lewis acid catalyst (e.g., AlCl):
This method is analogous to chloromethylation reactions reported for other aromatic systems .
Halogen Exchange Reactions
Lithiation of 1-bromo-3-chloro-5-iodobenzene followed by quenching with formaldehyde and subsequent chlorination:
Such halogen dance reactions are well-established in polyhalobenzene chemistry .
Reactivity Profile
The compound’s reactivity is dominated by:
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Nucleophilic aromatic substitution at iodine (activated by electron-withdrawing groups).
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Buchwald–Hartwig amination or Suzuki coupling at bromine.
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Radical reactions at the chloromethyl group (e.g., photochlorination).
Table 2: Comparative reactivity of halogens in the molecule
Halogen | Bond Dissociation Energy (kJ/mol) | Preferred Reaction Type |
---|---|---|
I | 234 | Oxidative addition |
Br | 285 | Cross-coupling |
Cl (CHCl) | 339 | Nucleophilic substitution |
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s multiple reactive sites make it valuable for constructing:
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Kinase inhibitors: Iodine can be replaced with heterocycles via cross-coupling .
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Anticancer agents: Chloromethyl groups are precursors to alkylating moieties .
Materials Science
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Liquid crystals: Halogenated aromatics are used in mesogen synthesis.
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Polymer precursors: The chloromethyl group enables grafting onto polymer backbones.
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